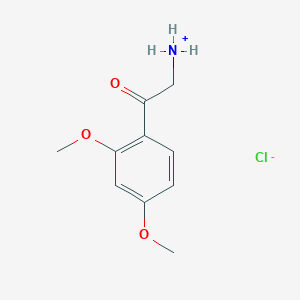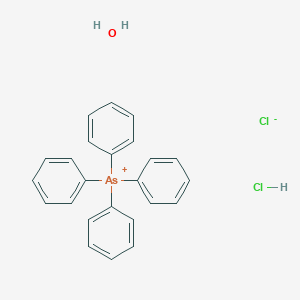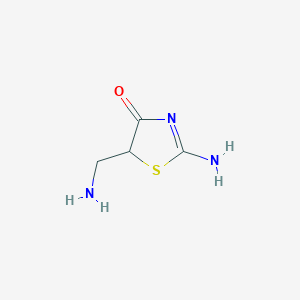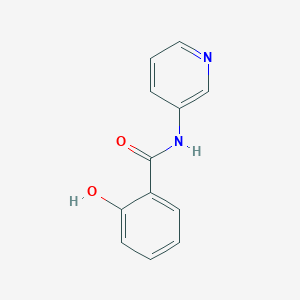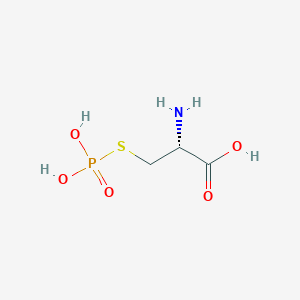
S-Phosphocysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Phosphocysteine (SPC) is a phosphorylated amino acid that is found in various organisms, including bacteria, plants, and animals. It is a derivative of cysteine and is involved in a variety of biological processes, including energy metabolism, signal transduction, and protein synthesis. SPC has gained significant attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Role in Phosphotransferase Systems and Protein Tyrosine Phosphatases
S-Phosphocysteine is identified as an intermediate in the phosphoenolpyruvate-dependent phosphotransferase system (PTS) and in the dephosphorylation of phosphotyrosine residues by protein tyrosine phosphatases. Methods have been developed for the direct localization of phosphocysteine, contributing to our understanding of its role in these systems (Weigt et al., 1995).
Involvement in Enzyme-Catalyzed Reactions
S-Phosphocysteine residues are formed as key intermediates in certain enzyme-catalyzed reactions. For instance, in PEP-dependent carbohydrate transport processes, the phosphoryl group of PEP is transferred to histidine residues of cytoplasmic proteins, ultimately leading to phosphorylation of the bound carbohydrate substrate. This reveals the critical role of S-phosphocysteine in biochemical processes and signal transduction pathways (Stadtman, 1994).
In Phosphoamino Acids and Post-Translational Modifications
S-Phosphocysteine plays a role in the sugar transporter component and catalysis by protein phosphotyrosine phosphatase. Its occurrence as a post-translational modification highlights its biological significance in various cellular functions (Piggott & Attwood, 2017).
Regulation of Magnesium Homeostasis
Phosphocysteine in the PRL‐CNNM pathway mediates magnesium homeostasis, indicating its role in regulating essential minerals in the body. This understanding opens new perspectives for signaling by protein phosphatases (Gulerez et al., 2016).
In Metabolic Functions and Methylation
S-Phosphocysteine is also implicated in metabolic functions, especially in relation to methylation processes. Its role in the synthesis of cysteine and glutathione through transsulfuration is significant for understanding cellular metabolism and function (Ye et al., 2017).
Eigenschaften
CAS-Nummer |
115562-30-6 |
|---|---|
Produktname |
S-Phosphocysteine |
Molekularformel |
C3H8NO5PS |
Molekulargewicht |
201.14 g/mol |
IUPAC-Name |
(2R)-2-amino-3-phosphonosulfanylpropanoic acid |
InChI |
InChI=1S/C3H8NO5PS/c4-2(3(5)6)1-11-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 |
InChI-Schlüssel |
MNEMQJJMDDZXRO-REOHCLBHSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)SP(=O)(O)O |
SMILES |
C(C(C(=O)O)N)SP(=O)(O)O |
Kanonische SMILES |
C(C(C(=O)O)N)SP(=O)(O)O |
Andere CAS-Nummern |
115562-30-6 |
Synonyme |
S-phosphocysteine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



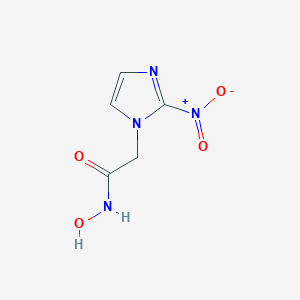

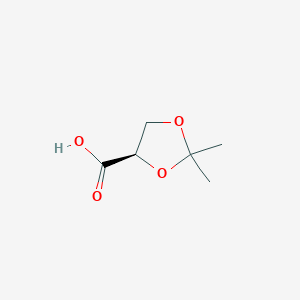
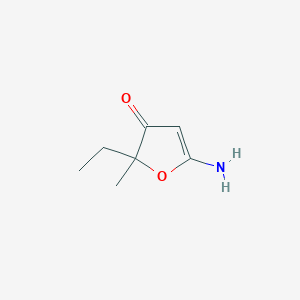
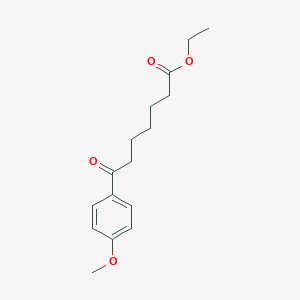
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)

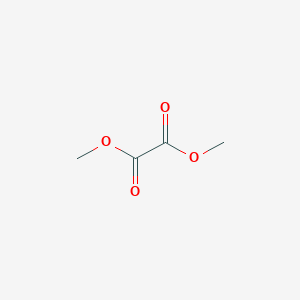
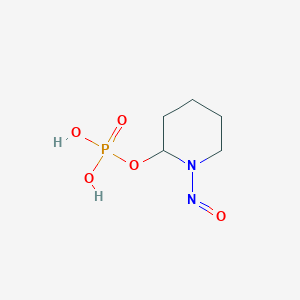
![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)
